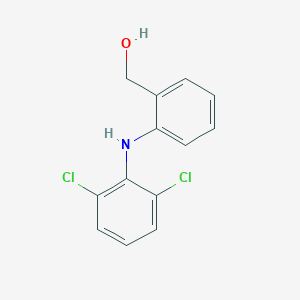

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol

Description

Properties

IUPAC Name |

[2-(2,6-dichloroanilino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-7,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGAAAKRFLWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181677 | |

| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27204-57-5 | |

| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027204575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-((2,6-DICHLOROPHENYL)AMINO)PHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15K6R858V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to (2-((2,6-dichlorophenyl)amino)phenyl)methanol, a crucial intermediate in the industrial production of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the prevailing synthetic strategies. Core focus is placed on the classical two-step approach, which involves an initial Ullmann condensation to form N-(2,6-dichlorophenyl)anthranilic acid, followed by a selective reduction of the carboxylic acid moiety. This guide elucidates the mechanistic underpinnings of these transformations, provides validated experimental protocols, and discusses alternative synthetic routes. Furthermore, it incorporates critical considerations regarding process safety, analytical characterization, and the causal factors influencing experimental choices, thereby serving as a comprehensive resource for the synthesis of this key pharmaceutical precursor.

Introduction: The Strategic Importance of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol, while not therapeutically active itself, holds significant industrial importance as the immediate precursor to diclofenac, a widely prescribed NSAID. The structural integrity and purity of this alcohol derivative are paramount, as they directly impact the quality and safety profile of the final active pharmaceutical ingredient (API). In quality control, (2-((2,6-dichlorophenyl)amino)phenyl)methanol is also recognized as "Diclofenac Impurity C," a reference standard for monitoring the purity of diclofenac formulations. A thorough understanding of its synthesis is therefore essential for process optimization, impurity profiling, and the development of robust manufacturing protocols in the pharmaceutical industry.

This guide will deconstruct the primary synthetic route, offering both theoretical insights and practical, step-by-step methodologies.

Primary Synthesis Pathway: A Two-Step Approach

The most established and industrially relevant synthesis of (2-((2,6-dichlorophenyl)amino)phenyl)methanol is a two-step process. This pathway is favored for its reliability and the ready availability of the starting materials.

Step 1: The Ullmann Condensation for C-N Bond Formation

The initial and pivotal step is the formation of the diarylamine structure through a copper-catalyzed Ullmann condensation. This reaction forges the critical C-N bond between an aryl halide and an amine.

Reaction: 2-Chlorobenzoic Acid + 2,6-Dichloroaniline → N-(2,6-Dichlorophenyl)anthranilic Acid

Causality of Experimental Choices:

-

Reactants: 2-Chlorobenzoic acid is selected due to the activating effect of the ortho-carboxyl group, which facilitates the nucleophilic aromatic substitution. 2,6-Dichloroaniline is the source of the second aromatic ring, a key structural feature of the target molecule.

-

Catalyst: Copper, in various forms (e.g., copper powder, copper(I) salts like CuI), is the quintessential catalyst for the Ullmann condensation.[1] The copper(I) species is believed to be the active catalyst, undergoing oxidative addition with the aryl halide.[2] Modern iterations of the Ullmann reaction often employ soluble copper catalysts with ligands like phenanthroline to improve efficiency and reduce the traditionally harsh reaction conditions.[1]

-

Base: A base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is crucial for two reasons. Firstly, it deprotonates the carboxylic acid of 2-chlorobenzoic acid, forming a more soluble carboxylate salt. Secondly, it neutralizes the hydrochloric acid (HCl) that is generated during the condensation, driving the reaction to completion.

-

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or nitrobenzene are traditionally used to achieve the high temperatures required for this reaction.[1][3] The choice of solvent is critical for ensuring the solubility of the reactants and facilitating heat transfer.

Experimental Protocol: Synthesis of N-(2,6-Dichlorophenyl)anthranilic Acid

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) as the solvent, followed by the copper catalyst (e.g., 5 mol% copper(I) iodide).

-

Reaction Execution: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere and maintain vigorous stirring for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-(2,6-dichlorophenyl)anthranilic acid.

-

Filter the precipitate, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield N-(2,6-dichlorophenyl)anthranilic acid as a solid.

-

Logical Flow of the Ullmann Condensation

Caption: Workflow for the Ullmann Condensation.

Step 2: Selective Reduction of the Carboxylic Acid

The second step involves the reduction of the carboxylic acid group of N-(2,6-dichlorophenyl)anthranilic acid to a primary alcohol. This transformation requires a reducing agent that is potent enough to reduce a carboxylic acid but selective enough to leave the aromatic rings and the secondary amine untouched. Two primary methods are prevalent.

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[4][5] Its high reactivity necessitates the use of anhydrous, non-protic solvents and careful handling.

-

Solvent: Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are the solvents of choice for LiAlH₄ reductions.[6] They are inert to the reducing agent and effectively solubilize the reactants.

-

Work-up: The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the intermediate aluminum alkoxide complex to liberate the desired alcohol. A sequential addition of water and a base (e.g., NaOH solution) is a common and effective method (Fieser work-up).[7]

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve N-(2,6-dichlorophenyl)anthranilic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for 4-12 hours.

-

Monitoring the Reaction: Monitor the disappearance of the starting material by TLC or HPLC.

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and sequentially add water (x mL per gram of LiAlH₄), followed by 15% aqueous NaOH (x mL per gram of LiAlH₄), and finally water again (3x mL per gram of LiAlH₄).[7] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes, then filter off the solid aluminum salts.

-

Wash the filter cake with additional THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (2-((2,6-dichlorophenyl)amino)phenyl)methanol.

-

The crude product can be purified by recrystallization or column chromatography.

-

Causality of Experimental Choices:

-

Reducing System: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids. However, in the presence of iodine (I₂), a more potent reducing species, likely diborane (B₂H₆) or a related borane complex, is generated in situ.[8][9] This system offers a milder and often more selective alternative to LiAlH₄.

-

Solvent: Anhydrous THF is a suitable solvent for this reaction system.

-

Procedure: The reaction typically involves the addition of iodine to a mixture of the carboxylic acid and NaBH₄ in THF.

Experimental Protocol: NaBH₄/I₂ Reduction

-

Reaction Setup: To a solution of N-(2,6-dichlorophenyl)anthranilic acid (1 equivalent) in anhydrous THF, add sodium borohydride (2-3 equivalents) in portions at room temperature.

-

Iodine Addition: Prepare a solution of iodine (1-1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture. The disappearance of the iodine color and the evolution of hydrogen gas indicate the progress of the reaction.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours after the iodine addition is complete.

-

Monitoring the Reaction: Monitor the reaction by TLC or HPLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C and carefully add dilute hydrochloric acid to quench the excess reducing agent and neutralize the reaction mixture.[9]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to (2-((2,6-dichlorophenyl)amino)phenyl)methanol avoids the reduction step by starting with a molecule that already contains the benzyl alcohol moiety.

Reaction: 2,6-Dichloroaniline + 2-Bromophenylmethanol → (2-((2,6-Dichlorophenyl)amino)phenyl)methanol

Causality of Experimental Choices:

-

Strategy: This route employs a nucleophilic aromatic substitution (SNAr) reaction. The amine (2,6-dichloroaniline) acts as the nucleophile, displacing the bromide on the phenylmethanol ring.

-

Base: A strong base, such as sodium methoxide (NaOMe), is used to deprotonate the aniline, forming a more potent sodium amide nucleophile in situ.

-

Solvent and Temperature: The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures (e.g., 120 °C) to facilitate the SNAr reaction.

Data Presentation

| Synthesis Step | Key Reagents | Typical Yield | Purity | Reference |

| Ullmann Condensation | 2-Chlorobenzoic acid, 2,6-dichloroaniline, CuI, K₂CO₃ | Up to 99% | >98% | [10] |

| LiAlH₄ Reduction | N-(2,6-dichlorophenyl)anthranilic acid, LiAlH₄ | ~70-85% | >95% (after purification) | General Procedure[7] |

| NaBH₄/I₂ Reduction | N-(2,6-dichlorophenyl)anthranilic acid, NaBH₄, I₂ | High | High (after purification) | [8] |

| Alternative SNAr Route | 2,6-dichloroaniline, 2-bromophenylmethanol, NaOMe | ~83% | High | [11] |

Analytical Characterization

The identity and purity of (2-((2,6-dichlorophenyl)amino)phenyl)methanol are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying the compound. As a known impurity of diclofenac, validated HPLC methods are readily available in pharmacopoeias.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides unambiguous structural confirmation by revealing the chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-Cl bonds.

Overall Synthesis Pathway Diagram

Caption: Overview of synthetic routes to the target molecule.

Safety and Hazard Considerations

The synthesis of (2-((2,6-dichlorophenyl)amino)phenyl)methanol involves several hazardous materials and reaction conditions that necessitate strict adherence to safety protocols.

-

Starting Materials:

-

2-Chlorobenzoic Acid: Causes skin and serious eye irritation.[12][13][14][15] Avoid inhalation of dust and contact with skin and eyes.

-

2,6-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6][16][17][18][19] May cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.[19] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

-

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water, releasing flammable hydrogen gas.[20] Must be handled under strictly anhydrous conditions and in an inert atmosphere. The quenching process is highly exothermic and must be performed with extreme care and cooling.

-

Copper Catalysts: Copper dust and fumes can cause irritation to the eyes, nose, and respiratory tract.[21][22][23] Inhalation of fumes may lead to "metal fume fever."[22][23]

-

-

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Fire safety equipment, including a fire extinguisher suitable for chemical fires (e.g., dry powder), should be readily accessible.

-

Conclusion

The synthesis of (2-((2,6-dichlorophenyl)amino)phenyl)methanol is a well-established process that is fundamental to the production of diclofenac. The primary pathway, involving an Ullmann condensation followed by a selective reduction, offers a reliable and scalable route. The choice between LiAlH₄ and the NaBH₄/I₂ system for the reduction step allows for flexibility based on available equipment, safety considerations, and desired selectivity. The alternative SNAr route provides a valuable, albeit less common, approach. By understanding the chemical principles, adhering to detailed protocols, and prioritizing safety, researchers and development professionals can effectively and efficiently synthesize this key pharmaceutical intermediate.

References

- Wolf, C., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(10), 3890–3901.

-

KGHM Polska Miedź S.A. (2011). Material Safety Data Sheet: Copper cathodes. Retrieved from [Link]

- Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Oladimeji, O. H. (2024). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2).

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Copper. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroaniline, 98%. Retrieved from [Link]

-

ResearchGate. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

SvedbergOpen. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). Retrieved from [Link]

- Monostori, T., et al. (2011). Recent synthetic developments and applications of the Ullmann reaction. A review. Current Organic Chemistry, 15(18), 3134-3168.

-

Loba Chemie. (2023). Safety Data Sheet: 2,6-DICHLOROANILINE EXTRA PURE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Chemler, S. R. (2015). Copper catalysis in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 2252–2253.

-

Research Catalysts, Inc. (2013). Material Safety Data Sheet (MSDS) for Q-5 Copper Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2,6-DICHLORO ANILINE 98%. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Workup [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. svedbergopen.com [svedbergopen.com]

- 10. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN111100057A - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. lobachemie.com [lobachemie.com]

- 19. oxfordlabchem.com [oxfordlabchem.com]

- 20. ch.ic.ac.uk [ch.ic.ac.uk]

- 21. kghm.com [kghm.com]

- 22. nj.gov [nj.gov]

- 23. labconco.com [labconco.com]

A Guide to the Synthesis of Diclofenac EP Impurity C: A Reference Standard for Pharmaceutical Quality Control

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring patient safety and therapeutic efficacy. Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is no exception. Regulatory bodies, such as the European Pharmacopoeia (EP), mandate strict control over impurities. Diclofenac EP Impurity C, chemically identified as [2-[(2,6-Dichlorophenyl)-amino]phenyl]methanol (CAS No: 27204-57-5), is a specified impurity that must be monitored in Diclofenac drug substances and products.[1][2][3][] The availability of a high-purity reference standard of this impurity is essential for the validation of analytical methods used for its quantification.

This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway for Diclofenac EP Impurity C. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and discuss the analytical techniques required for structural confirmation and purity verification. This document is intended for researchers, process chemists, and quality control analysts in the pharmaceutical industry.

Introduction: The Imperative of Impurity Synthesis

Impurities in pharmaceutical products can arise from various sources, including the manufacturing process of the API or degradation during storage.[] The International Council for Harmonisation (ICH) has established stringent guidelines that necessitate the identification, quantification, and control of these impurities. Synthesizing and isolating impurities in their pure form is a critical activity in drug development and manufacturing. These pure impurity standards serve as indispensable tools for:

-

Analytical Method Validation: Establishing the specificity, linearity, and accuracy of chromatographic methods (e.g., HPLC) designed to detect and quantify impurities in the API.[1]

-

Peak Identification: Confirming the identity of unknown peaks observed during the routine analysis of drug substance batches.

-

Forced Degradation Studies: Understanding the degradation pathways of the drug substance under stress conditions (e.g., heat, light, acid, base).

Diclofenac EP Impurity C, also known as the Diclofenac alcohol analog, is a key related substance. Its synthesis provides the necessary reference material to ensure that analytical methods can accurately monitor its presence and keep it below the pharmacopeial limits, thereby safeguarding public health.[1]

Strategic Synthesis Pathway

The synthesis of [2-[(2,6-Dichlorophenyl)-amino]phenyl]methanol is logically approached via a two-step sequence starting from commercially available precursors. The strategy hinges on first constructing the core N-phenylanthranilic acid structure, followed by the selective reduction of the carboxylic acid functionality.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals a straightforward path. The primary alcohol can be traced back to a carboxylic acid via a reduction reaction. This carboxylic acid intermediate, 2-((2,6-dichlorophenyl)amino)benzoic acid, is a known precursor in Diclofenac synthesis. This intermediate, in turn, can be disconnected at the C-N bond, pointing to an Ullmann condensation between 2-chlorobenzoic acid and 2,6-dichloroaniline as the key bond-forming step.

Forward Synthetic Route

The chosen forward synthesis comprises:

-

Step 1: Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 2-chlorobenzoic acid and 2,6-dichloroaniline to form the pivotal intermediate, 2-((2,6-dichlorophenyl)amino)benzoic acid.[5][6][7]

-

Step 2: Selective Reduction: The reduction of the carboxylic acid group of the intermediate to a primary alcohol, yielding the final product, Diclofenac EP Impurity C. A reagent system of sodium borohydride and iodine (NaBH₄/I₂) is particularly effective for this transformation, as it is known to reduce carboxylic acids while being less aggressive than alternatives like lithium aluminum hydride (LiAlH₄).[1][8]

This pathway is advantageous due to the accessibility of starting materials and the reliability of the chosen chemical transformations.

Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-((2,6-Dichlorophenyl)amino)benzoic acid

This step employs a modified Ullmann condensation, a classic and robust method for forming C-N bonds.[7][9] The copper catalyst is essential for facilitating the coupling between the aryl halide and the amine.

Reaction Scheme:

Caption: Copper-catalyzed Ullmann condensation to form the N-aryl anthranilic acid intermediate.

| Parameter | Specification | Rationale |

| Reactants | 2-Chlorobenzoic Acid, 2,6-Dichloroaniline | Core building blocks for the target structure. |

| Catalyst | Copper(I) Oxide (Cu₂O) or Copper powder | The traditional and effective catalyst for Ullmann reactions.[7] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Acts as a proton scavenger to neutralize the HCl formed during the reaction, driving the equilibrium forward. |

| Solvent | Amyl alcohol or Dimethylformamide (DMF) | A high-boiling polar solvent is required to achieve the necessary reaction temperature. |

| Temperature | 140-160 °C (Reflux) | High temperature is characteristic of Ullmann condensations to overcome the activation energy of the C-N coupling. |

| Reaction Time | 6-8 hours | Sufficient time to ensure complete conversion. Reaction progress should be monitored by TLC. |

Detailed Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and copper(I) oxide (0.1 equivalents).

-

Add amyl alcohol as the solvent.

-

Heat the reaction mixture to reflux (approximately 140-160 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-8 hours).

-

After completion, cool the reaction mixture to room temperature and filter to remove the catalyst and inorganic salts.

-

Acidify the filtrate with a dilute solution of hydrochloric acid (e.g., 2N HCl) to precipitate the product.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-((2,6-dichlorophenyl)amino)benzoic acid.

Step 2: Synthesis of [2-[(2,6-Dichlorophenyl)-amino]phenyl]methanol (Diclofenac EP Impurity C)

This step involves the selective reduction of the carboxylic acid to a primary alcohol. The NaBH₄/I₂ system in an aprotic solvent like THF generates diborane in situ, which is an effective and selective reagent for this purpose.[1][8]

Reaction Scheme:

Caption: Selective reduction of the carboxylic acid intermediate to Diclofenac EP Impurity C.

| Parameter | Specification | Rationale |

| Reactant | 2-((2,6-Dichlorophenyl)amino)benzoic acid | The intermediate synthesized in Step 1. |

| Reducing System | Sodium Borohydride (NaBH₄) / Iodine (I₂) | Generates diborane (B₂H₆) in situ, which is a highly effective agent for reducing carboxylic acids to alcohols.[1][8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic solvent is crucial for the stability of the borane reagent. |

| Temperature | 0 °C to Room Temperature | The initial addition is performed at a lower temperature to control the reaction rate, followed by stirring at room temperature. |

| Reaction Time | 2-4 hours | Generally sufficient for complete reduction. Progress should be monitored by TLC. |

Detailed Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-((2,6-dichlorophenyl)amino)benzoic acid (1 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of iodine (1 equivalent) in anhydrous THF.

-

To the stirred suspension of the acid, add sodium borohydride (2-3 equivalents) portion-wise, ensuring the temperature remains low.

-

Slowly add the iodine solution dropwise to the reaction mixture. Effervescence (hydrogen gas evolution) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of methanol to destroy any excess borane.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Perform an aqueous work-up by adding ethyl acetate and a saturated solution of sodium thiosulfate to remove any residual iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel to yield pure [2-[(2,6-Dichlorophenyl)-amino]phenyl]methanol as an off-white solid.[3]

Visualization of the Synthetic Workflow

The overall process can be visualized as a two-stage workflow, starting from raw materials and culminating in the purified reference standard.

Caption: Overall workflow for the synthesis of Diclofenac EP Impurity C.

Structural Elucidation and Purity Assessment

To qualify the synthesized material as a reference standard, its identity and purity must be unequivocally established. A panel of analytical techniques is employed for this purpose.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic protons, the -NH proton, the benzylic -CH₂ protons, and the hydroxyl -OH proton. The integration and splitting patterns must be consistent with the structure. |

| ¹³C NMR | Structural Confirmation | Signals for all unique carbon atoms in the molecule, including the aromatic carbons and the benzylic carbon. |

| Mass Spec. (MS) | Molecular Weight Verification | A molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated molecular weight of C₁₃H₁₁Cl₂NO (268.14 g/mol ).[2][10] |

| FT-IR | Functional Group Identification | Characteristic absorption bands for O-H (alcohol), N-H (secondary amine), and C-H (aromatic) stretches. |

| HPLC | Purity Assessment | A single major peak for the main component, with the area percentage indicating the purity (typically >98.0%). |

| Melting Point | Purity and Identity Check | A sharp melting point range consistent with literature values (approx. 109-116°C).[] |

The combination of these analytical data provides a self-validating system, confirming that the synthesized compound is indeed Diclofenac EP Impurity C and is of sufficient purity for use as a certified reference material.

Conclusion

The synthesis of pharmaceutical impurities is a cornerstone of modern drug development and quality control. The two-step pathway described herein, involving an Ullmann condensation followed by a selective reduction, provides a reliable and efficient method for producing high-purity Diclofenac EP Impurity C. This technical guide offers the foundational knowledge and practical protocols necessary for laboratories to generate their own in-house reference standard, thereby enhancing their analytical capabilities and ensuring compliance with global regulatory standards.

References

- Benchchem. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol.

-

PubChem. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. Diclofenac Sodium - Impurity C. Retrieved from [Link]

-

Wikipedia. Ullmann condensation. Retrieved from [Link]

- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270–3273.

- Jalpan, J. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(1), 90-93.

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

- DigitalCommons@USU. (1986). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.

- ResearchGate. (2015).

- ResearchGate. (2014). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.

- SciELO. (2007). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 18(8).

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

- PubMed. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives.

- ResearchGate. (2015). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.

Sources

- 1. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol|CAS 27204-57-5 [benchchem.com]

- 2. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | C13H11Cl2NO | CID 15646808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scielo.br [scielo.br]

- 10. biosynth.com [biosynth.com]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to (2-((2,6-Dichlorophenyl)amino)phenyl)methanol (CAS No. 27204-57-5)

Foreword: Beyond the Impurity Label

In the landscape of pharmaceutical development and manufacturing, the term "impurity" often carries a negative connotation—a substance to be minimized and controlled. However, to the seasoned scientist, a well-characterized impurity is a critical tool, a benchmark for quality, and a window into the stability and synthesis of an active pharmaceutical ingredient (API). This guide is dedicated to one such molecule: (2-((2,6-Dichlorophenyl)amino)phenyl)methanol, also known by its CAS number 27204-57-5. While formally recognized as Diclofenac Impurity C, its significance extends far beyond this designation. This document provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its indispensable role in ensuring the safety and efficacy of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Core Identity and Physicochemical Properties

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol is a key organic compound primarily recognized as a process-related impurity and metabolite of Diclofenac.[1][2][3] Its structure is closely related to Diclofenac, differing by the presence of a hydroxymethyl group in place of the acetic acid moiety.[1] This structural similarity is the basis for its potential biological activity and its utility as a reference standard.

| Property | Value | Source |

| CAS Number | 27204-57-5 | [1][4][5][6] |

| Molecular Formula | C₁₃H₁₁Cl₂NO | [4][5][6] |

| Molecular Weight | 268.14 g/mol | [1][5][6] |

| IUPAC Name | [2-(2,6-dichloroanilino)phenyl]methanol | [1][4] |

| Synonyms | Diclofenac Impurity C, Diclofenac Alcohol, o-(2,6-Dichloroanilino)benzyl alcohol | [2][3][4] |

| Appearance | Off-White Solid | [2][3] |

| Melting Point | 109-111°C | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, and Ether | [5] |

| Storage | 2-8°C, in a dark, dry place | [3][6] |

Spectroscopic Validation

The identity of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is confirmed through standard spectroscopic techniques. Representative data includes:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 4H, Ar–H), 6.95 (d, J = 8.4 Hz, 2H), 4.65 (s, 2H, CH₂OH), 3.12 (s, 1H, NH).[1]

-

IR (KBr): 3340 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C–N stretch).[1]

Synthesis and Manufacturing: A Tale of Two Pathways

The synthesis of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is primarily approached through two distinct and logical routes, each with its own set of advantages and challenges. The choice of a particular synthetic pathway in a drug development setting is often dictated by factors such as yield, purity, scalability, and cost of reagents.

Pathway A: Reduction of a Diclofenac Precursor

This is a common laboratory-scale synthesis that leverages the readily available precursors of Diclofenac itself. The core of this method is the reduction of the carboxylic acid group of N-(2,6-dichlorophenyl)anthranilic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2,6-dichlorophenyl)anthranilic acid in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Reduction: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at 0°C. The choice of a powerful reducing agent like LiAlH₄ is crucial for the efficient conversion of the carboxylic acid to a primary alcohol.

-

Reaction Monitoring: The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution to decompose the excess LiAlH₄. The resulting mixture is then filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure (2-((2,6-Dichlorophenyl)amino)phenyl)methanol.

Caption: Reduction of a Diclofenac precursor.

Pathway B: Coupling Reaction

An alternative and often more direct route involves the coupling of 2,6-dichloroaniline with a suitable phenyl methanol derivative.

Experimental Protocol:

-

Amide Intermediate Formation: 2,6-dichloroaniline is reacted with sodium methoxide (NaOMe) in n-butanol at 100°C to generate a sodium amide species in situ.[1]

-

Coupling: The in situ generated amide intermediate is then coupled with 2-bromophenylmethanol in dimethylformamide (DMF) at 120°C.[1] This nucleophilic aromatic substitution reaction yields the target compound. This method has been reported to achieve an 83% yield with high purity.[1]

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified via recrystallization or column chromatography.

Caption: Synthesis via a coupling reaction.

The Critical Role as a Pharmaceutical Reference Standard

The primary and most critical application of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is its use as a pharmaceutical reference standard.[1] It is officially recognized as Diclofenac EP Impurity C and Diclofenac USP Related Compound C.[1] In this capacity, it is indispensable for the quality control of Diclofenac active pharmaceutical ingredients (APIs) and finished drug products.[1]

Analytical Methodologies

High-purity (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is used as a benchmark in various chromatographic techniques to ensure the safety, efficacy, and regulatory compliance of Diclofenac.[1]

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for the quantification of impurities in pharmaceuticals. A validated HPLC method will use a reference standard of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol to accurately identify and quantify its presence in a Diclofenac sample.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities and for method validation, LC-MS provides an orthogonal technique to HPLC by confirming the mass of the impurity, thereby providing an unambiguous identification.

The use of a certified reference material of this compound is essential for:

-

Method Validation: To demonstrate that an analytical method is suitable for its intended purpose.

-

Purity Testing: To quantify the level of this specific impurity in batches of Diclofenac.

-

Stability Studies: To monitor the degradation of Diclofenac over time and under various stress conditions.

Biological Activity and Mechanism of Action: A Reflection of the Parent Compound

The biological activity of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is intrinsically linked to its parent compound, Diclofenac.[1] The primary mechanism of action of Diclofenac is the inhibition of the cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

Given its structural similarity to Diclofenac, (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is also believed to inhibit COX enzymes, thereby potentially exerting anti-inflammatory effects.[1] While it is considered an impurity, understanding its biological activity is crucial for setting safe limits for its presence in the final drug product.

Caption: Putative mechanism of action.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is classified with the following hazards:

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Conclusion

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol is a molecule of significant importance in the pharmaceutical industry. While technically an impurity of Diclofenac, its role as a certified reference standard is paramount to ensuring the quality, safety, and efficacy of this widely prescribed medication. A thorough understanding of its synthesis, chemical properties, and biological activity is essential for researchers, scientists, and drug development professionals involved in the lifecycle of Diclofenac. This guide has provided a comprehensive overview of these key aspects, underscoring the principle that in the world of pharmaceutical sciences, even impurities have a critical story to tell.

References

-

PubChem. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | C13H11Cl2NO | CID 15646808. Retrieved from [Link]

-

Biosynth. [2-[(2,6-Dichlorophenyl)amino]phenyl]methanol (Diclofenac Impurity). Retrieved from [https://www.biosynth.com/p/B195793/2-

-

Pharmaffiliates. [2-[(2,6-Dichlorophenyl)-amino]phenyl]methanol. Retrieved from [Link]

- Google Patents. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

-

PubChem. 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid | C14H11Cl2NO2 | CID 156613200. Retrieved from [Link]

-

Royal Society Open Science. Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Retrieved from [Link]

-

PubMed. Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. Retrieved from [Link]

- Google Patents. CN103145574A - A kind of preparation method of diclofenac.

-

ResearchGate. (PDF) Diclofenac Synthesis. Retrieved from [Link]

-

ACS Publications. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | C13H11Cl2NO | CID 15646808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 27204-57-5|(2-((2,6-Dichlorophenyl)amino)phenyl)methanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure of Diclofenac Alcohol

Introduction: Beyond the Carboxylic Acid—Rationale for the Study of a Key Diclofenac Analog

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), is structurally characterized as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.[1] Its therapeutic efficacy is intrinsically linked to the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes.[1] While the parent drug has been extensively studied, its metabolites and analogs provide crucial insights into its bioactivity, degradation pathways, and potential for developing new chemical entities. One such analog of significant interest is the corresponding primary alcohol, 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, hereafter referred to as Diclofenac alcohol.

This technical guide provides a comprehensive elucidation of the molecular structure of Diclofenac alcohol. We will delve into its synthesis, followed by a multi-faceted analytical approach for its structural confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Molecular Structure and Synthesis

The core structural modification in Diclofenac alcohol is the reduction of the carboxylic acid moiety of Diclofenac to a primary alcohol. This seemingly simple change has profound implications for the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional conformation.

Caption: Conversion of Diclofenac to its alcohol analog.

Synthesis of 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol

The synthesis of Diclofenac alcohol can be achieved via the reduction of Diclofenac acid or its ester derivative. A robust and scalable method involves the use of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of Diclofenac

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF.

-

Addition of Diclofenac: Slowly add a solution of Diclofenac (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

-

Work-up: Filter the resulting solid and wash it thoroughly with ethyl acetate.[2] The organic layer is then separated, washed with brine, and dried over anhydrous magnesium sulfate.[2]

-

Purification: Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.[2]

Caption: Workflow for the synthesis of Diclofenac alcohol.

Structural Elucidation via Spectroscopic and Crystallographic Techniques

A combination of analytical techniques is essential for the unambiguous confirmation of the molecular structure of Diclofenac alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For Diclofenac alcohol, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

The proton NMR spectrum of Diclofenac alcohol is expected to show distinct signals corresponding to the aromatic protons, the methylene groups of the ethanol moiety, the hydroxyl proton, and the amine proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.6 | Multiplet |

| -CH₂-OH | ~3.8 | Triplet |

| Ar-CH₂- | ~2.9 | Triplet |

| -OH | Variable (broad singlet) | Singlet |

| -NH- | Variable (broad singlet) | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, with characteristic shifts for the aromatic carbons and the aliphatic carbons of the ethanol side chain.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 115 - 145 |

| -CH₂-OH | ~60 |

| Ar-CH₂- | ~35 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified Diclofenac alcohol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[4] Electrospray ionization (ESI) is a suitable technique for a molecule like Diclofenac alcohol.

The expected molecular ion peak [M+H]⁺ for Diclofenac alcohol (C₁₄H₁₃Cl₂NO) would be at m/z 282.04. The isotopic pattern characteristic of two chlorine atoms will be a key diagnostic feature.

Expected Fragmentation Pattern:

-

Loss of water (-18) from the molecular ion.

-

Cleavage of the C-C bond between the two methylene groups.

-

Fragmentation of the aromatic rings.

Experimental Protocol: LC-ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Diclofenac alcohol in a suitable solvent system, such as acetonitrile/water.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system coupled to an ESI-Mass Spectrometer. A C18 reversed-phase column is typically used.

-

Mass Spectrometry: Acquire mass spectra in positive ion mode, scanning a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A study on 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol has been published, providing valuable structural parameters.[2][5]

Key Crystallographic Findings:

-

The 2,6-dichloroanilino unit is approximately planar.[5]

-

There is a significant dihedral angle of about 67.7° between the two phenyl rings.[5]

-

The C-C-O fragment of the ethanol group is oriented at a dihedral angle of roughly 64.9° with respect to its attached benzene ring.[5]

-

The molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond.[5]

Caption: Relationship between analytical techniques and structural information.

Conclusion

The molecular structure of Diclofenac alcohol has been comprehensively detailed through a combination of synthetic methodology and advanced analytical techniques. The reduction of the carboxylic acid to a primary alcohol introduces significant structural and chemical changes, which can be thoroughly characterized by NMR, MS, and X-ray crystallography. The protocols and data presented in this guide provide a solid framework for researchers and scientists working on the synthesis, characterization, and development of Diclofenac analogs and other related pharmaceutical compounds.

References

-

PubChem. Diclofenac. National Center for Biotechnology Information. [Link]

-

Galmier, M. J., Bouchon, B., Madelmont, J. C., Mercier, F., Pilotaz, F., & Lartigue, C. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 790–796. [Link]

-

Nasirullah, Islam, N. U., Tahir, M. N., & Khan, I. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o273. [Link]

-

ResearchGate. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. [Link]

-

Galmier, M. J., Bouchon, B., Madelmont, J. C., Mercier, F., Pilotaz, F., & Lartigue, C. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 790-796. [Link]

-

Nasirullah, Islam, N. U., Tahir, M. N., & Khan, I. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Acta Crystallographica Section E, E67(1), o273. [Link]

Sources

- 1. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (2-((2,6-Dichlorophenyl)amino)phenyl)methanol (CAS No: 27204-57-5). As a critical reference standard, identified as Diclofenac EP Impurity C and Diclofenac USP Related Compound C, its unambiguous identification is paramount for ensuring the quality, safety, and efficacy of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data essential for the structural elucidation and routine identification of this compound.

Introduction and Significance

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol is a key process impurity and potential degradant of Diclofenac. Its molecular formula is C₁₃H₁₁Cl₂NO, with a molecular weight of approximately 268.14 g/mol .[1] The presence and quantity of such impurities in an active pharmaceutical ingredient (API) are strictly regulated by pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1] Therefore, robust and reliable analytical methods for its characterization are not merely academic but a regulatory necessity. Spectroscopic techniques provide a powerful, non-destructive suite of tools to confirm the molecular structure, providing a unique chemical fingerprint. This guide explains the causality behind the observed spectral features, grounding the interpretation in the fundamental principles of each technique.

Molecular Structure Overview

The structural integrity of the molecule is the foundation of its spectroscopic signature. The molecule consists of a 2,6-dichlorophenyl ring linked via a secondary amine bridge to a phenylmethanol group. The presence of hydroxyl (-OH), amine (-NH-), and chloro (-Cl) functional groups, along with two distinct aromatic systems, gives rise to characteristic signals in each spectroscopic analysis.

Caption: Molecular structure of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol.

Infrared (IR) Spectroscopy

Rationale and Experimental Approach

Infrared spectroscopy is a cornerstone technique for identifying functional groups. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption provides direct evidence for the presence of key functional groups.

A standard and self-validating protocol for a solid sample involves the Potassium Bromide (KBr) pellet method. This minimizes interference from solvents.

Protocol: KBr Pellet Preparation and FT-IR Analysis

-

Sample Preparation: Triturate ~1-2 mg of the high-purity (2-((2,6-Dichlorophenyl)amino)phenyl)methanol standard with ~100-200 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Analysis: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Summary and Interpretation

The IR spectrum is characterized by distinct peaks that confirm the molecule's key structural components. The data presented below is consistent with established reference spectra.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3340 | Strong, Broad | O–H Stretch | Alcohol (-CH₂OH) |

| ~3340 (Overlapped) | Strong, Broad | N–H Stretch | Secondary Amine (-NH-) |

| 3100-3000 | Medium | C–H Stretch | Aromatic Rings |

| 2950-2850 | Medium | C–H Stretch | Methylene (-CH₂-) |

| ~1620 | Strong | C–N Stretch | Aromatic Amine |

| 1580-1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1050 | Strong | C–O Stretch | Primary Alcohol |

| Below 800 | Strong | C–Cl Stretch | Dichlorophenyl Ring |

Expert Analysis:

-

The most prominent feature is the very broad absorption band centered around 3340 cm⁻¹.[1] This breadth is a classic indicator of hydrogen bonding and arises from the combined stretching vibrations of the O-H (alcohol) and N-H (amine) groups.

-

The peak at 1620 cm⁻¹, while sometimes attributed to C=C stretching, is more accurately assigned to the C-N stretching vibration in this context, a characteristic feature for aromatic amines.[1]

-

The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methylene group (below 3000 cm⁻¹) confirms the hybrid nature of the carbon skeleton.

-

A strong band in the 1050 cm⁻¹ region is diagnostic for the C-O stretching of the primary alcohol group, differentiating it from other potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. It leverages the magnetic properties of atomic nuclei (¹H and ¹³C) in an external magnetic field to reveal their chemical environment, connectivity, and multiplicity.

¹H NMR Spectroscopy

Protocol: Sample Preparation and ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the substance in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is validated by existing literature data, ensuring comparability.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as the internal reference, setting its chemical shift to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, and 16-32 scans to achieve a high signal-to-noise ratio.

Data Summary and Interpretation [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proton Assignment |

| 7.35–7.28 | Multiplet (m) | 4H | - | Aromatic (Ar-H) |

| 6.95 | Doublet (d) | 2H | 8.4 Hz | Aromatic (Ar-H) |

| 4.65 | Singlet (s) | 2H | - | Methylene (-CH₂OH) |

| 3.12 | Singlet (s) | 1H | - | Amine (-NH-) |

| Variable | Broad Singlet | 1H | - | Hydroxyl (-OH) |

Expert Analysis:

-

Aromatic Region (δ 6.9-7.4 ppm): The complex multiplet and distinct doublet represent the 6 protons distributed across the two different aromatic rings. The integration correctly sums to 6H. The steric hindrance from the two chlorine atoms and the amine bridge causes a significant electronic differentiation of these protons.

-

Methylene Protons (δ 4.65 ppm): The two protons of the -CH₂OH group appear as a sharp singlet.[1] This is a critical observation, confirming they have no adjacent proton neighbors to couple with. This signal is deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent oxygen atom.

-

Amine Proton (δ 3.12 ppm): This singlet corresponds to the single proton on the nitrogen atom.[1] Its chemical shift can be sensitive to solvent, concentration, and temperature. It typically does not couple with neighboring protons due to rapid chemical exchange or quadrupole broadening from the nitrogen nucleus.

-

Hydroxyl Proton: The hydroxyl proton signal is often broad and its position is highly variable. It readily exchanges with trace amounts of water in the CDCl₃ solvent, which can cause it to appear at different chemical shifts or even disappear from the spectrum. It is not always reported in standard data sheets for this reason.

¹³C NMR Spectroscopy

While ¹H NMR maps the protons, ¹³C NMR identifies each unique carbon atom in the molecule.

Protocol: The same sample prepared for ¹H NMR can be used. The acquisition is performed using a proton-decoupled pulse sequence, which results in a spectrum where each unique carbon appears as a singlet.

Predicted Data and Interpretation While specific ¹³C data is not readily available in the initial search, an experienced chemist can reliably predict the chemical shift regions based on established principles. This predictive capacity is a hallmark of expertise and is crucial for verifying experimental results.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| 145-120 | Aromatic C-N, C-Cl | Carbons bonded to electronegative N and Cl are significantly deshielded. |

| 130-115 | Aromatic C-H, C-C | Standard region for unsubstituted or alkyl-substituted aromatic carbons. |

| ~65 | -CH₂OH | Aliphatic carbon bonded to an oxygen atom. |

Expert Analysis:

-

A total of 13 distinct carbon signals would be expected if the rings cannot rotate freely. However, due to symmetry or rapid rotation, some aromatic signals may overlap.

-

The most downfield signals will be the aromatic carbons directly attached to nitrogen and chlorine.

-

The most upfield signal will be the methylene carbon (-CH₂OH), typically appearing around 60-65 ppm, a diagnostic region for primary alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. It is an unequivocal tool for identity confirmation.

Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV). This energetic process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙) and causing it to fragment in a reproducible manner.

-

Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

-

Molecular Ion (M⁺˙): The exact mass of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is 267.0218 Da.[2] A key feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), molecules containing two chlorine atoms will exhibit a characteristic cluster of peaks at M⁺˙, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. The weakest bonds tend to break first, leading to stable fragment ions.

Caption: Proposed key fragmentation pathways for (2-((2,6-Dichlorophenyl)amino)phenyl)methanol under EI-MS.

Expert Analysis:

-

Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a peak at m/z 249 (for the ³⁵Cl₂ species).

-

Benzylic Cleavage: The most significant fragmentation is often the cleavage of the C-C bond adjacent to the phenyl ring (benzylic position), resulting in the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This would produce a very stable cation at m/z 236 (for the ³⁵Cl₂ species). This fragment is often a major peak in the spectrum.

-

Amine Bridge Cleavage: Cleavage at the C-N bond can also occur, leading to fragments corresponding to the dichlorophenylamino cation or the phenylmethanol cation.

Conclusion

The structural identity of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is unequivocally confirmed by a cohesive interpretation of IR, NMR, and MS data. Each technique provides a unique and complementary piece of the structural puzzle: IR confirms the essential functional groups, NMR provides a detailed proton and carbon map, and MS verifies the molecular weight and substructural components through fragmentation. The data and protocols presented in this guide establish a self-validating system for the identification and characterization of this critical pharmaceutical impurity, ensuring the analytical rigor required in modern drug development and quality control.

References

- Benchchem. (n.d.). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol.

-

PubChem. (n.d.). (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Analytical Detective's Guide to Diclofenac Impurity C: A Deep Dive into ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical development and quality control, the identification and characterization of impurities are of paramount importance. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic properties of Diclofenac Impurity C, a known process impurity and potential degradant of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a detailed rationale for spectral interpretation, predictive analysis based on analogous structures, and robust experimental protocols. This guide is designed to empower researchers to confidently identify and quantify this specific impurity, ensuring the safety and efficacy of Diclofenac formulations.

Introduction: The Imperative of Impurity Profiling in Pharmaceuticals

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a cornerstone in the management of pain and inflammation.[1] However, like any synthesized active pharmaceutical ingredient (API), its manufacturing process can give rise to a constellation of related substances known as impurities. Regulatory bodies worldwide mandate the stringent control of these impurities. The process of identifying, quantifying, and controlling these impurities is known as impurity profiling.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, offering unparalleled insights into molecular structure.[3]

Diclofenac Impurity C, identified as 2-[(2,6-dichlorophenyl)amino]benzenemethanol (also referred to as Diclofenac Alcohol), is a critical impurity to monitor.[4][5][6] Its structure, closely related to the parent drug, necessitates a highly specific analytical technique for unambiguous identification and quantification, a role for which NMR is exceptionally well-suited.

Chemical Structure of Diclofenac Impurity C:

Caption: Chemical structure of Diclofenac Impurity C.

The Power of NMR in Structural Elucidation

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For pharmaceutical impurity profiling, both ¹H (proton) and ¹³C (carbon-13) NMR are invaluable. While other analytical techniques like mass spectrometry provide information on the molecular weight, NMR offers a definitive fingerprint of the molecule's architecture.

Predicted ¹H NMR Spectrum of Diclofenac Impurity C

Due to the limited availability of public domain experimental spectra for Diclofenac Impurity C, this section presents a predicted ¹H NMR spectrum based on established principles of chemical shifts and coupling constants derived from analogous structures, such as N-phenylanthranilic acid derivatives and substituted benzyl alcohols.[7][8] The predictions are made for a standard deuterated solvent such as DMSO-d₆, which is commonly used for its ability to dissolve a wide range of organic compounds.

Predicted ¹H NMR Data for Diclofenac Impurity C (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale for Prediction |

| H on NH | 9.0 - 9.5 | Singlet (broad) | - | The acidic proton of the secondary amine is expected to be downfield and often appears as a broad singlet due to exchange with residual water or quadrupolar effects of the nitrogen. |

| Aromatic Protons (unsubstituted ring) | 6.8 - 7.5 | Multiplet | 7-8 | These four protons on the benzene ring attached to the benzylic alcohol will exhibit complex splitting patterns (doublet of doublets, triplet of doublets) due to ortho, meta, and para couplings. |

| Aromatic Protons (dichlorinated ring) | 7.3 - 7.6 | Multiplet | 7-8 | The three protons on the 2,6-dichlorophenyl ring will also show complex splitting, appearing as a triplet and a doublet. |

| CH₂ of benzylic alcohol | 4.5 - 4.8 | Doublet | 5-6 | These methylene protons are adjacent to a hydroxyl group and will be split by the hydroxyl proton. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent aromatic ring. |

| OH of benzylic alcohol | 5.0 - 5.5 | Triplet | 5-6 | The hydroxyl proton will be coupled to the adjacent methylene protons, resulting in a triplet. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent.[9][10] |

Predicted ¹³C NMR Spectrum of Diclofenac Impurity C

Similar to the ¹H NMR spectrum, a prediction for the ¹³C NMR spectrum is provided below. These predictions are based on typical chemical shift ranges for carbons in similar chemical environments.[11][12]

Predicted ¹³C NMR Data for Diclofenac Impurity C (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C attached to N and CH₂OH (unsubstituted ring) | 145 - 150 | This quaternary carbon is deshielded by the directly attached nitrogen and the benzylic alcohol group. |

| C attached to N (dichlorinated ring) | 135 - 140 | The quaternary carbon of the dichlorophenyl ring bonded to the nitrogen will be downfield. |

| C attached to Cl (dichlorinated ring) | 128 - 133 | Carbons directly bonded to chlorine are deshielded. |

| Aromatic CH (both rings) | 115 - 130 | The aromatic carbons with attached protons will appear in this characteristic region. Specific shifts will depend on their position relative to the substituents. |

| CH₂ of benzylic alcohol | 60 - 65 | The carbon of the benzylic alcohol is shielded compared to the aromatic carbons but deshielded relative to a simple alkane due to the attached oxygen. |

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for the identification and quantification of Diclofenac Impurity C, the following experimental protocol is recommended.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[13]

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the Diclofenac sample suspected of containing Impurity C into a clean, dry vial. For quantitative analysis (qNMR), precise weighing is essential.[14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its high dissolving power for many organic molecules. Chloroform-d (CDCl₃) or Methanol-d₄ can also be considered.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortexing: Gently vortex the sample to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added. Maleic acid or 1,4-dioxane are common choices.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-